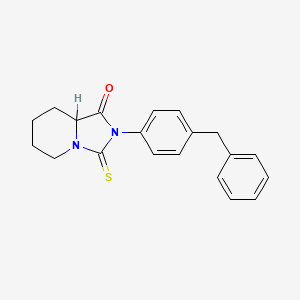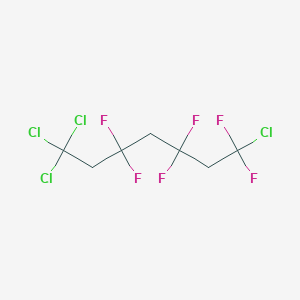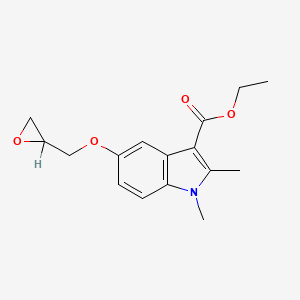
1,4-Bis(endothalimido)-2-butyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(endothalimido)-2-butyne is a synthetic organic compound characterized by its unique structure, which includes two endothalimido groups attached to a butyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(endothalimido)-2-butyne typically involves the reaction of endothalimide derivatives with butyne. One common method is the reaction of 1,4-dibromo-2-butyne with potassium phthalimide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,4-Bis(endothalimido)-2-butyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1,4-Bis(endothalimido)-2-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Bis(endothalimido)-2-butyne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression.
類似化合物との比較
Similar Compounds
1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: This compound shares a similar structural motif but with imidazole groups instead of endothalimido groups.
Bis(pyrazolyl)methane derivatives: These compounds contain pyrazole rings and are used in similar applications, such as materials science and organic synthesis.
Bis-pyrimidine derivatives: These compounds have pyrimidine rings and are studied for their biological activities and potential therapeutic applications.
Uniqueness
1,4-Bis(endothalimido)-2-butyne is unique due to its specific endothalimido groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
73806-09-4 |
|---|---|
分子式 |
C20H20N2O6 |
分子量 |
384.4 g/mol |
IUPAC名 |
2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)but-2-ynyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O6/c23-17-13-9-3-4-10(27-9)14(13)18(24)21(17)7-1-2-8-22-19(25)15-11-5-6-12(28-11)16(15)20(22)26/h9-16H,3-8H2 |
InChIキー |
PHDHWFLOCQBQQA-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CC#CCN4C(=O)C5C6CCC(C5C4=O)O6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)



![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)



